molecular formula C15H20ClNO5 B4075930 N-[2-(4-chlorophenoxy)ethyl]cyclopentanamine oxalate

N-[2-(4-chlorophenoxy)ethyl]cyclopentanamine oxalate

Cat. No. B4075930
M. Wt: 329.77 g/mol
InChI Key: JLNMLLBCAWPFEE-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]cyclopentanamine oxalate, commonly known as PEA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic benefits. PEA belongs to the class of compounds known as fatty acid amides, which are naturally occurring substances in the human body.

Mechanism of Action

PEA's mechanism of action is not fully understood, but it is believed to act through the activation of PPAR-α and the inhibition of the production of pro-inflammatory cytokines. PEA may also modulate the activity of ion channels and receptors involved in pain signaling.
Biochemical and Physiological Effects:
PEA has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It may also have a role in regulating the immune system and modulating the activity of neurotransmitters.

Advantages and Limitations for Lab Experiments

PEA has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, its effects may be influenced by factors such as the dose and route of administration, and further research is needed to fully understand its mechanism of action.

Future Directions

Future research on PEA may focus on its potential therapeutic benefits in the treatment of various conditions, including pain, inflammation, and neurological disorders. Studies may also investigate the optimal dose and route of administration for PEA and its potential interactions with other drugs. Additionally, research may explore the use of PEA in combination with other compounds to enhance its therapeutic effects.

Scientific Research Applications

PEA has been extensively studied for its potential therapeutic benefits, particularly in the treatment of pain and inflammation. Research has shown that PEA can activate the peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a role in regulating inflammation and pain. PEA has also been shown to have neuroprotective effects and may be beneficial in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]cyclopentanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.C2H2O4/c14-11-5-7-13(8-6-11)16-10-9-15-12-3-1-2-4-12;3-1(4)2(5)6/h5-8,12,15H,1-4,9-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNMLLBCAWPFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCOC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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